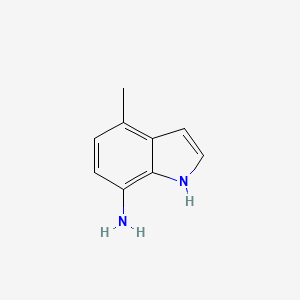
4-methyl-1H-indol-7-amine
Overview
Description
4-Methyl-1H-indol-7-amine is a research chemical with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with a methyl group attached to the 4-position and an amine group attached to the 7-position .Scientific Research Applications
Synthesis and Structural Applications
- Synthesis Techniques: The compound has been utilized in the synthesis of various derivatives, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one and 1-3-[(dimethylamino) methyl]-5-methyl-1H-indol-6-ylethan-1-one. These derivatives are synthesized using Diels-Alder cycloaddition and Mannich reactions, demonstrating the versatility of 4-methyl-1H-indol-7-amine in chemical synthesis (Kukuljan, Kranjc, & Perdih, 2016).
- Structural Analysis: Crystal structures of these derivatives have been determined using techniques like IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis. This highlights the compound's role in facilitating structural evaluations of novel chemical entities (Kukuljan, Kranjc, & Perdih, 2016).
Catalytic and Chemical Properties
- Catalysis in Amination: The compound is involved in the Ullmann-type intramolecular arylamination, a process that effectively synthesizes N-alkylated and N-arylated derivatives under mild conditions. This showcases its importance in catalytic amination procedures (Melkonyan, Karchava, & Yurovskaya, 2008).
- Formation of Conformationally Constrained Derivatives: The synthesis of novel 3,4-fused tryptophan analogues using this compound demonstrates its utility in creating molecules with limited conformational flexibility, beneficial for peptide and peptoid conformation studies (Horwell, Nichols, & Ratcliffe, 1994).
Safety and Hazards
Future Directions
Indole derivatives, including 4-methyl-1H-indol-7-amine, continue to attract attention due to their wide-ranging biological activity and their presence in a diverse array of biologically significant natural compounds. Future research may focus on developing novel methods of synthesis and exploring their potential therapeutic applications .
properties
IUPAC Name |
4-methyl-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCXWQWWNXMPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




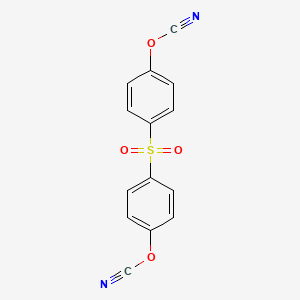

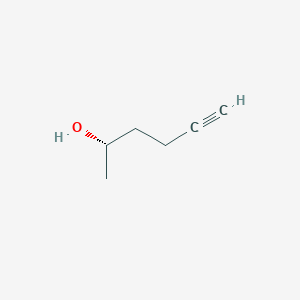
![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)
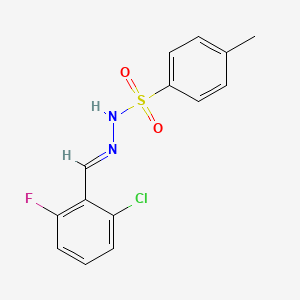



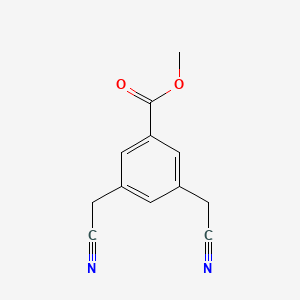


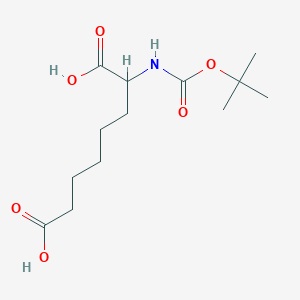
![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)